molecular formula C5H11N B131514 4-Penten-1-amine CAS No. 22537-07-1

4-Penten-1-amine

Cat. No.: B131514
CAS No.: 22537-07-1
M. Wt: 85.15 g/mol
InChI Key: UVBBCQLPTZEDHT-UHFFFAOYSA-N
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Description

4-Penten-1-amine (CAS: 22537-07-1) is a primary amine with the molecular formula C₅H₁₁N and a molecular weight of 85.15 g/mol. It features a five-carbon chain with a terminal amine group and a double bond at the 4-position. Key physicochemical properties include:

  • Density: 0.775 g/cm³
  • Boiling Point: 96.1°C at 760 mmHg
  • Flash Point: 4.4°C
  • Vapor Pressure: 44.1 mmHg at 25°C .

This compound is notable for its role in carbonyl-assisted decarboxylative deamination reactions with sugars and lysine, generating acrylamide analogs under thermal conditions . It also serves as a precursor in catalytic transformations, such as gold-catalyzed vinylation and amino-vinylation reactions .

Properties

IUPAC Name

pent-4-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-3-4-5-6/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBBCQLPTZEDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336444
Record name 4-Penten-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22537-07-1
Record name 4-Penten-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENT-4-ENYLAMINE
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Preparation Methods

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄) is a widely employed reagent for nitrile reduction due to its ability to completely reduce the nitrile group to a primary amine. In a representative procedure, 4-pentenenitrile is treated with LiAlH₄ in anhydrous ether under controlled conditions:

  • Reaction Setup : A suspension of LiAlH₄ in ether is cooled to 0°C, and 4-pentenenitrile is added dropwise.

  • Reaction Progression : The mixture is warmed to room temperature and stirred overnight to ensure complete reduction.

  • Workup : The reaction is quenched with aqueous NaOH, followed by extraction with ether and drying over MgSO₄.

  • Yield : This method typically achieves yields of 85–90% for structurally analogous amines.

Mechanistic Insight :
LiAlH₄ facilitates a two-step reduction:

  • The nitrile is initially reduced to an imine intermediate.

  • Subsequent hydrolysis yields the primary amine.

Table 1: Optimization of LiAlH₄ Reduction

ParameterConditionImpact on Yield
SolventAnhydrous etherMaximizes reactivity
Temperature0°C → RTBalances safety and efficiency
StoichiometryLiAlH₄ : Nitrile = 4:1Ensures complete reduction

Reductive Amination of Carbonyl Compounds

Reductive amination offers a route to this compound by reacting aldehydes or ketones with ammonia in the presence of reducing agents. While direct examples are limited in the literature, analogous pathways for substituted amines provide foundational insights.

Sodium Borohydride (NaBH₄)-Mediated Reductive Amination

In a modified approach, aldehydes react with ammonia or ammonium salts under reductive conditions:

  • Substrate Preparation : Pent-4-enal (CH₂=CHCH₂CH₂CHO) is combined with ammonium acetate in methanol.

  • Reduction : NaBH₄ is introduced to reduce the imine intermediate in situ.

  • Isolation : The product is extracted with dichloromethane and purified via chromatography.

Challenges :

  • Competitive aldol condensation of the α,β-unsaturated aldehyde.

  • Over-reduction of the alkene moiety.

Table 2: Reductive Amination Conditions

ComponentRoleOptimal Quantity
Pent-4-enalCarbonyl substrate1.0 equiv
Ammonium acetateAmmonia source2.5 equiv
NaBH₄Reducing agent3.0 equiv

Alkylation of Ammonia with 4-Pentenyl Halides

The direct alkylation of ammonia with 4-pentenyl halides (e.g., 5-bromo-1-pentene) is theoretically viable but fraught with practical challenges due to over-alkylation.

Reaction Dynamics and Limitations

  • Primary Amine Formation :
    NH₃ + CH₂=CHCH₂CH₂CH₂Br → CH₂=CHCH₂CH₂CH₂NH₂ + HBr

  • Side Reactions :

    • Sequential alkylation produces secondary (bis-alkylated) and tertiary amines.

    • Elimination reactions generate alkenes as byproducts.

Mitigation Strategies :

  • Use excess ammonia (10–20 equiv) to favor mono-alkylation.

  • Employ polar aprotic solvents (e.g., DMF) to enhance SN2 reactivity.

Table 3: Alkylation Optimization

VariableEffect on Selectivity
Ammonia excessIncreases primary amine yield
Temperature controlReduces elimination byproducts

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

MethodYield (%)PurityScalabilityCost Efficiency
LiAlH₄ Reduction85–90HighModerateModerate
Reductive Amination60–75MediumHighLow
Alkylation30–50LowLowHigh

Key Findings :

  • Nitrile Reduction is the most reliable method, offering high yields and purity.

  • Reductive Amination is less efficient due to side reactions but avoids hazardous reagents.

  • Alkylation is impractical for large-scale synthesis without advanced purification systems.

Chemical Reactions Analysis

Types of Reactions: 4-Penten-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

4-Penten-1-amine serves as a building block in organic synthesis. Its ability to undergo various reactions makes it valuable for creating more complex molecules. Key reactions include:

  • Oxidation : Producing amides or nitriles.
  • Reduction : Forming saturated amines.
  • Substitution : Participating in nucleophilic substitution to create different derivatives.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can demonstrate significant antimicrobial activity against various bacterial strains. This suggests that this compound could be utilized in developing new antimicrobial agents.
  • Anticancer Potential : The compound has been explored for its ability to inhibit specific cancer-related pathways. Preliminary studies suggest it may act as a biochemical probe to study enzyme interactions involved in cancer cell proliferation.

Industrial Applications

In industrial contexts, this compound is used in:

  • Production of Dyes and Polymers : It serves as an intermediate in the manufacturing of various industrial chemicals.
  • Synthesis of Biologically Active Compounds : The compound is involved in synthesizing g-secretase inhibitors, which are relevant in treating diseases like Alzheimer's.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits significant antimicrobial activity against various bacterial strains
AnticancerPotential to inhibit cancer-related pathways; acts as a biochemical probe
Synthesis PrecursorUsed in synthesizing g-secretase inhibitors for Alzheimer's treatment

Case Study 1: Antimicrobial Activity

A study investigated the synthesis of copolymers incorporating alkenes similar to this compound. The resulting materials demonstrated strong antimicrobial properties comparable to natural antimicrobial peptides. This finding highlights the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Enzyme Interaction Studies

Research focused on using this compound as a biochemical probe to study enzyme interactions. The findings indicated that this compound could effectively modulate enzyme activity, providing insights into its therapeutic applications. Understanding these interactions is crucial for drug development processes.

Mechanism of Action

The mechanism of action of 4-Penten-1-amine involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, it can undergo intramolecular cyclization to form cyclic amines. This process involves the activation of the olefin group and subsequent nucleophilic attack by the amine group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Alkenylamine Family

5-Hexen-1-amine
  • Formula : C₆H₁₃N
  • Synthesis: Dehydration of 6-amino-1-hexanol over Yb₂O₃ catalysts at 425°C .
  • Reactivity: Undergoes similar catalytic dehydration but requires longer-chain amino alcohols. Yb₂O₃ achieves high selectivity (~90%) for 4-penten-1-amine, whereas 5-hexen-1-amine forms less efficiently due to competing decomposition pathways .
2,2-Dimethylpent-4-en-1-amine
  • Formula : C₇H₁₅N
  • Key Differences : Branched methyl groups at the 2-position increase steric hindrance, altering reactivity in cyclization and protection reactions. For example, tosyl protection (using TsCl) proceeds at 48% yield, comparable to linear this compound derivatives .
4-Methoxy-4-methylpentan-1-amine
  • Formula: C₇H₁₅NO
  • Synthesis : Derived from dibenzyl-protected intermediates via hydrogenation and acidification .
  • Reactivity : The methoxy group enhances solubility in polar solvents but reduces nucleophilicity compared to this compound.

Functional Analogs: Impact of Substituents

N-Tosyl-4-penten-1-amine
  • Role in Catalysis: Facilitates chemoselective amino-vinylation in gold-catalyzed reactions. When paired with vinyl iodides, it forms pyrrolidine derivatives (e.g., 9a) in >85% yield, outperforming aryl iodide substrates .
  • Comparison with 4-Penten-1-ol : The amine group enables nucleophilic attack on gold-activated vinyl iodides, whereas the hydroxyl group in 4-penten-1-ol promotes oxy-vinylation .
Carbamate-Protected this compound
  • Synthesis : Methyl chloroformate protection achieves 52% yield under mild conditions (Et₂O, K₂CO₃) .
  • Reactivity : Carbamate groups prevent reductive quenching of photocatalysts, enabling use in redox catalysis. However, tosyl protection (48% yield) is less stable under acidic conditions .

Research Findings and Industrial Relevance

  • Catalytic Dehydration: Rare earth oxides (e.g., Yb₂O₃) selectively convert 5-amino-1-pentanol to this compound at 425°C, offering a scalable synthesis route .
  • Pharmaceutical Intermediates : this compound derivatives are precursors to pyrrolidines and tetrahydrofurans, key motifs in drug discovery .
  • Safety Considerations : The compound’s low flash point (4.4°C) necessitates careful handling in industrial settings .

Biological Activity

4-Penten-1-amine is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its amine functional group and a pentene chain, which contributes to its reactivity and interaction with biological molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the alkene moiety can participate in nucleophilic reactions. These interactions may modulate enzyme activity and influence cellular processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study investigating the synthesis of copolymers incorporating similar alkenes, the resulting materials demonstrated strong antimicrobial properties comparable to natural antimicrobial peptides . This suggests that this compound could be utilized in developing new antimicrobial agents.

Anticancer Potential

The compound has also been explored for its anticancer properties. Its structural features allow it to act as a biochemical probe to study enzyme interactions involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may inhibit specific cancer-related pathways, although further investigation is needed to elucidate its full potential.

Study on Enzyme Interactions

One notable study examined the use of this compound as a biochemical probe for studying enzyme interactions. The findings indicated that the compound could effectively modulate enzyme activity, providing insights into its potential therapeutic applications . This research highlights the importance of understanding the interactions between small molecules and enzymes in drug development.

Synthesis of Biologically Active Compounds

Another significant application of this compound is its role as a precursor in synthesizing biologically active compounds. For instance, it has been utilized in the synthesis of g-secretase inhibitors and other pharmacologically relevant molecules . These compounds have shown promise in treating various diseases, including Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits strong antimicrobial properties
AnticancerPotential inhibition of cancer-related pathways
Enzyme InteractionModulates enzyme activity in biochemical studies
Synthesis PrecursorUsed in synthesizing g-secretase inhibitors

Q & A

Q. What strategies enable the integration of this compound into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer : Employ post-synthetic modification to graft this compound onto MOF nodes. Use Brunauer-Emmett-Teller (BET) analysis to monitor pore size changes. Test catalytic efficiency in model reactions (e.g., Knoevenagel condensation) and compare turnover numbers (TONs) with control MOFs. Synchrotron X-ray absorption spectroscopy (XAS) can probe metal-amine interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Penten-1-amine
Reactant of Route 2
4-Penten-1-amine

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